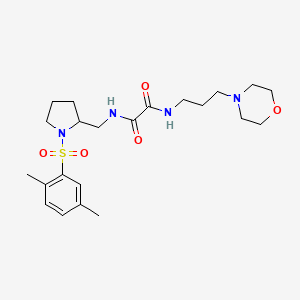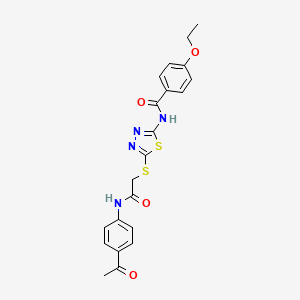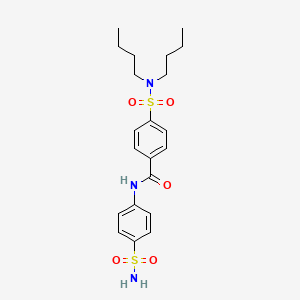![molecular formula C13H15NO3S2 B2399856 (2,2-ジオキシド-2-チア-5-アザビシクロ[2.2.1]ヘプタン-5-イル)(4-(メチルチオ)フェニル)メタノン CAS No. 2034301-53-4](/img/structure/B2399856.png)
(2,2-ジオキシド-2-チア-5-アザビシクロ[2.2.1]ヘプタン-5-イル)(4-(メチルチオ)フェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone is a complex organic compound that has garnered attention in scientific research for its unique chemical properties and potential applications. Structurally, it contains a bicyclic framework with sulfur and nitrogen atoms, making it a highly intriguing molecule for chemists and researchers.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel catalysts.
Biology
Biologically, the compound's interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms, potentially leading to the discovery of new therapeutic targets.
Medicine
In medicine, researchers investigate its potential as a pharmacophore, a molecular framework that can interact with specific biological targets. Its ability to modulate enzyme activity makes it a candidate for drug development, particularly in the treatment of diseases involving enzymatic dysregulation.
Industry
Industrially, the compound finds use in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the bicyclic scaffold, followed by the introduction of the sulfoxide and methanone groups through nucleophilic substitution and oxidation reactions. Careful control of reaction conditions such as temperature, solvent, and pH is crucial to obtaining the desired product with high purity and yield.
Industrial Production Methods
While laboratory synthesis offers detailed insights into the reaction mechanisms, industrial production requires optimization for scale, cost, and efficiency. Techniques like continuous flow synthesis and the use of robust catalysts can facilitate large-scale production. Each step is designed to minimize waste and maximize the efficiency of the synthesis process, ensuring the compound can be produced at an industrial scale.
化学反応の分析
Types of Reactions It Undergoes
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Often carried out using oxidizing agents like m-chloroperbenzoic acid.
Reduction: : Can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Commonly involves reagents like alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines. Substitution reactions can produce a variety of functionalized derivatives, expanding the utility of this compound in synthesis.
作用機序
The mechanism by which (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone exerts its effects involves interactions with various molecular targets, including enzymes and receptors. It can inhibit or activate these targets by forming stable complexes, altering their activity and influencing biochemical pathways. Understanding these interactions at the molecular level is crucial for developing its applications in medicine and other fields.
類似化合物との比較
Comparison with Other Similar Compounds
Compared to similar compounds, (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone stands out due to its unique bicyclic structure and the presence of sulfur and nitrogen atoms. These features confer distinct reactivity and stability, differentiating it from other bicyclic and thiophene-containing compounds.
List of Similar Compounds
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-4-one)
(4-(Methylthio)phenyl)methanone
2,2'-Dithiobis(5-azabicyclo[2.2.1]heptane)
(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
These similar compounds share structural elements but differ in their functional groups and overall reactivity, contributing to a diverse range of applications and research opportunities.
特性
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-18-11-4-2-9(3-5-11)13(15)14-7-12-6-10(14)8-19(12,16)17/h2-5,10,12H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPOLUVYFHBVEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CC3CC2CS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)

![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399792.png)




